Cytidine-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

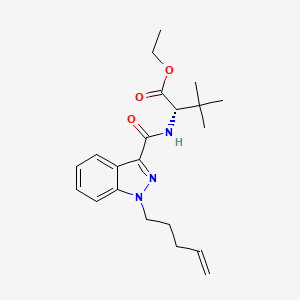

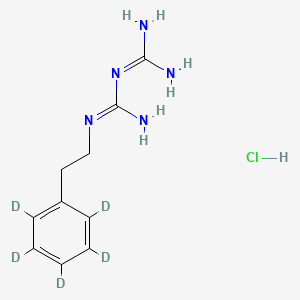

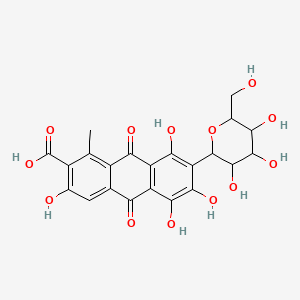

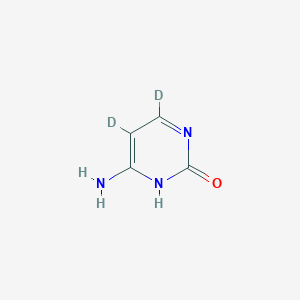

Cytidine-d2: is a deuterium-labeled form of cytidine, a pyrimidine nucleoside. Cytidine is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in cellular metabolism. The deuterium labeling in this compound is used to trace and study metabolic pathways and biochemical processes involving cytidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cytidine-d2 involves the deuterium labeling of cytidine. One common method includes the protection of cytosine with tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose. The resulting product undergoes ammonolysis to yield crude cytidine, which is then refined through ethanol treatment, heating, refluxing, and crystallization .

Industrial Production Methods: Industrial production of cytidine, including its deuterium-labeled form, often involves microbial fermentation. Escherichia coli strains are genetically engineered to enhance cytidine production by manipulating key metabolic pathways . This method is cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cytidine-d2 undergoes various chemical reactions, including:

Oxidation: Conversion to uridine through the action of cytidine deaminase.

Phosphorylation: Formation of cytidine monophosphate, diphosphate, and triphosphate.

Substitution: Deamination to form uridine.

Common Reagents and Conditions:

Oxidation: Cytidine deaminase enzyme.

Phosphorylation: Kinases and adenosine triphosphate.

Substitution: Deaminase enzymes.

Major Products:

Oxidation: Uridine.

Phosphorylation: Cytidine monophosphate, cytidine diphosphate, cytidine triphosphate.

Substitution: Uridine.

Scientific Research Applications

Chemistry: Cytidine-d2 is used in the study of nucleoside analogs and their interactions with enzymes and other biomolecules. It helps in understanding the chemical behavior and stability of nucleosides .

Biology: In biological research, this compound is used to trace metabolic pathways and study the dynamics of RNA synthesis and degradation. It is also used in the study of nucleotide metabolism and its regulation .

Medicine: this compound is valuable in pharmacokinetic and pharmacodynamic studies of cytidine analogs used in chemotherapy. It helps in understanding the metabolism and action of drugs like cytarabine and gemcitabine .

Industry: In the industrial sector, this compound is used in the production of antiviral drugs and other therapeutic agents. It is also employed in the development of diagnostic tools and assays .

Mechanism of Action

Cytidine-d2 exerts its effects by participating in the same biochemical pathways as cytidine. It is incorporated into RNA and DNA, influencing nucleic acid synthesis and function. The deuterium labeling allows for the tracking of cytidine’s metabolic fate, providing insights into its role in cellular processes .

Molecular Targets and Pathways:

RNA and DNA synthesis: this compound is incorporated into nucleic acids, affecting their structure and function.

Enzymatic interactions: It interacts with enzymes like cytidine deaminase and kinases, influencing nucleotide metabolism.

Comparison with Similar Compounds

Uridine: A pyrimidine nucleoside similar to cytidine but with a uracil base.

Cytarabine: A cytidine analog used in chemotherapy.

Gemcitabine: Another cytidine analog used in cancer treatment.

Uniqueness: Cytidine-d2 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed insights into the biochemical pathways involving cytidine .

By understanding the unique properties and applications of this compound, researchers can leverage this compound to advance studies in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1D,2D |

InChI Key |

UHDGCWIWMRVCDJ-SXFMXZDVSA-N |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] |

Canonical SMILES |

C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827464.png)

![N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827521.png)

![2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827523.png)